Hericenone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

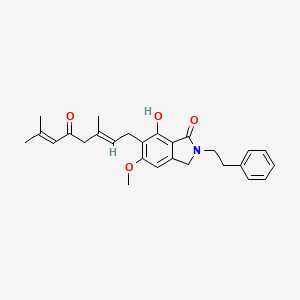

Hericenone B is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hericenone B typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This could include the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Hericenone B can undergo various types of chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Applications De Recherche Scientifique

Neuroprotective Effects

Mechanism of Action:

Hericenone B is known to stimulate the synthesis of nerve growth factor (NGF), which is crucial for the survival and maintenance of neurons. This property positions this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings:

- In vitro studies have demonstrated that this compound promotes NGF secretion in mouse astroglial cells, contributing to neuronal survival and repair mechanisms .

- Animal models have shown that this compound can enhance neurotrophin production, reduce neuroinflammation, and protect against neuronal cell death induced by various stressors .

Data Table: Neuroprotective Effects of this compound

Antithrombotic Activity

Mechanism of Action:

this compound exhibits significant anti-platelet activity, selectively inhibiting collagen-induced platelet aggregation without affecting other pathways. This selectivity suggests its potential use in preventing thrombotic events such as myocardial infarction and stroke.

Key Findings:

- Research indicates that this compound blocks collagen signaling from integrin α2/β1 to arachidonic acid release, which is critical in the platelet activation pathway .

- The compound has shown comparable efficacy to aspirin in inhibiting platelet aggregation at specific concentrations, highlighting its potential as a novel antithrombotic agent .

Data Table: Antithrombotic Effects of this compound

| Study Type | Model | Effect | Reference |

|---|---|---|---|

| In vitro | Rabbit platelets | Inhibited collagen-induced aggregation (IC50 30 μM) | |

| In vitro | Human platelets | Selective inhibition of collagen-induced aggregation |

Cognitive Enhancement

Mechanism of Action:

this compound's ability to enhance cognitive function is linked to its neurotrophic effects, primarily through the stimulation of NGF synthesis. This activity may lead to improved cerebral blood flow and cognitive performance in aging populations.

Key Findings:

- A randomized controlled trial demonstrated that supplementation with Hericium erinaceus containing this compound significantly improved cognitive functions over 12 weeks compared to a placebo group .

- The compound's effects on cognitive enhancement are believed to stem from its neuroprotective properties and ability to promote neuronal health .

Data Table: Cognitive Enhancement Studies Involving this compound

Mécanisme D'action

The mechanism of action of Hericenone B involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1-isoi ndolinone

- (5E)-3-(2-Phenylethyl)-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of Hericenone B lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Propriétés

Formule moléculaire |

C27H31NO4 |

|---|---|

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

6-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-7-hydroxy-5-methoxy-2-(2-phenylethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C27H31NO4/c1-18(2)14-22(29)15-19(3)10-11-23-24(32-4)16-21-17-28(27(31)25(21)26(23)30)13-12-20-8-6-5-7-9-20/h5-10,14,16,30H,11-13,15,17H2,1-4H3/b19-10+ |

Clé InChI |

ZJTHOPGQZOXEJX-VXLYETTFSA-N |

SMILES |

CC(=CC(=O)CC(=CCC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)C)C |

SMILES isomérique |

CC(=CC(=O)C/C(=C/CC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)/C)C |

SMILES canonique |

CC(=CC(=O)CC(=CCC1=C(C=C2CN(C(=O)C2=C1O)CCC3=CC=CC=C3)OC)C)C |

Synonymes |

hericenone B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.